N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): is a complex organic compound characterized by its unique structure, which includes a methylene bridge connecting two phenylene rings, each substituted with a bromothiophene-2-carboxamide group. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) typically involves multi-step organic reactions. One common approach is the Ullmann condensation , where 4,1-phenylenediamine reacts with 5-bromothiophene-2-carboxylic acid chloride in the presence of a copper catalyst under high temperature and pressure.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The bromothiophene groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : The carboxamide groups can be reduced to amines.
Substitution: : The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles, such as Grignard reagents or organolithium compounds, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of 5-bromothiophene-2-sulfoxide or 5-bromothiophene-2-sulfone.
Reduction: : Formation of 5-bromothiophene-2-carboxamide amine.
Substitution: : Formation of various substituted bromothiophenes.
Scientific Research Applications
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: : Applied in the development of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): is unique due to its specific structural features and reactivity. Similar compounds include:
Bis(5-bromothiophene-2-carboxamide): : Lacks the methylene bridge, resulting in different reactivity and applications.
Methylenebis(phenylene) derivatives: : Variations in the substituents on the phenylene rings lead to different chemical properties and uses.
Properties
IUPAC Name |
5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWVVRUYYEYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Br2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.